5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Description
The compound “5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups. These include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carbonitrile group, which consists of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction involving a 1,3-dicarbonyl compound and an amidine. The piperazine ring could be formed through a reaction involving a dicarbonyl compound and ethylenediamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the rings would result in a delocalized pi electron system, which could have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrimidine ring could undergo substitution reactions at the carbon positions. The piperazine ring could undergo reactions at the nitrogen positions, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents. The presence of multiple nitrogen atoms could result in the compound being a base .Future Directions
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown a therapeutic interest and have been used on several therapeutic targets . For instance, some pyridopyrimidines are used as CDK4/6 inhibitors , which target specific enzymes, called CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells .
Mode of Action
These compounds interact with their targets, often enzymes or receptors, and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Pyridopyrimidines are known to exhibit a wide range of biological activities, affecting various biochemical pathways . For example, some pyridopyrimidines exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Result of Action
Based on the known biological activities of pyridopyrimidines, it can be inferred that this compound may have potential therapeutic effects, such as antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Properties
IUPAC Name |
5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)19-11-15/h4-5,11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJLSMJIDUIRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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